molecular formula C9H18ClF2NO B2967437 1-Amino-2-(4,4-difluorocyclohexyl)propan-2-ol;hydrochloride CAS No. 2344685-33-0

1-Amino-2-(4,4-difluorocyclohexyl)propan-2-ol;hydrochloride

Cat. No.: B2967437
CAS No.: 2344685-33-0
M. Wt: 229.7
InChI Key: PZXXXXUDZNTSJQ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-Amino-2-(4,4-difluorocyclohexyl)propan-2-ol;hydrochloride involves several steps. The starting material is typically a cyclohexane derivative, which undergoes fluorination to introduce the difluoro groups. This is followed by a series of reactions to introduce the amino and hydroxyl groups at the appropriate positions. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .

Chemical Reactions Analysis

1-Amino-2-(4,4-difluorocyclohexyl)propan-2-ol;hydrochloride can undergo various chemical reactions, including:

Scientific Research Applications

This compound has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of enzyme interactions and protein-ligand binding.

    Medicine: Research into its potential therapeutic effects is ongoing, particularly in the field of neuropharmacology.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Amino-2-(4,4-difluorocyclohexyl)propan-2-ol;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

1-Amino-2-(4,4-difluorocyclohexyl)propan-2-ol;hydrochloride can be compared to other similar compounds, such as:

Properties

IUPAC Name

1-amino-2-(4,4-difluorocyclohexyl)propan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17F2NO.ClH/c1-8(13,6-12)7-2-4-9(10,11)5-3-7;/h7,13H,2-6,12H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZXXXXUDZNTSJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)(C1CCC(CC1)(F)F)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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